molecular formula C8H11BrN2O2S B153047 N-Boc-2-Amino-5-bromothiazole CAS No. 405939-39-1

N-Boc-2-Amino-5-bromothiazole

Cat. No. B153047
M. Wt: 279.16 g/mol
InChI Key: OIBKBVFFZYCBAQ-UHFFFAOYSA-N
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Description

N-Boc-2-amino-5-bromothiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom. The N-Boc group refers to the t-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect the amino functionality during chemical reactions. This compound serves as an intermediate in the synthesis of various biologically active molecules, including those with potential antitumor, antimalarial, and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of N-Boc-2-amino-5-bromothiazole and related compounds has been reported through various synthetic routes. For instance, the synthesis of 2-(4-aminophenyl)benzothiazoles, which are structurally related to N-Boc-2-amino-5-bromothiazole, has been achieved by simple, high-yielding routes . Additionally, N-aryl aminothiazoles have been prepared from 2-bromothiazole, indicating that bromothiazoles are key intermediates in the synthesis of aminothiazoles . Furthermore, thiazole-derived N-Boc amino acids have been synthesized, demonstrating the versatility of thiazole intermediates in the production of amino acid derivatives .

Molecular Structure Analysis

The molecular structure of N-Boc-2-amino-5-bromothiazole is characterized by the presence of a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. The bromine atom at the 5-position of the thiazole ring is a significant substituent that can influence the reactivity and electronic properties of the molecule. The N-Boc group provides steric bulk and protects the amino group from unwanted reactions .

Chemical Reactions Analysis

N-Boc-2-amino-5-bromothiazole can participate in various chemical reactions due to its reactive sites. The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the thiazole ring. The protected amino group can be deprotected under acidic conditions, enabling its participation in peptide coupling reactions and the synthesis of amino acid derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-Boc-2-amino-5-bromothiazole are not detailed in the provided papers, it can be inferred that the compound is likely to be a solid at room temperature based on the properties of similar compounds. The presence of the bromine atom suggests that it may have a relatively high molecular weight and may be less volatile. The N-Boc group increases the steric hindrance around the amino group, which can affect the solubility and reactivity of the compound .

Relevant Case Studies

Several case studies highlight the biological relevance of thiazole derivatives. For example, 2-(4-aminophenyl)benzothiazoles have shown potent inhibitory activity against breast cancer cell lines . N-Aryl aminothiazoles have been identified as potent cyclin-dependent kinase inhibitors with anticancer activity . Thiazole-derived amino acids have been evaluated as antimalarials, with some compounds showing moderate to good activity against Plasmodium falciparum . Additionally, bromothiazole derivatives have been investigated for their antiproliferative effects on colon cancer cell lines .

Scientific Research Applications

Application 1: Antimicrobial Agent

  • Summary of Application: 2-Aminothiazoles, including N-Boc-2-Amino-5-bromothiazole, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Methods of Application: The compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
  • Results: The synthesized compounds showed good MIC values. Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

Application 2: Drug Development

  • Summary of Application: The 2-aminothiazole scaffold is one of the characteristic structures in drug development. This essential revelation has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
  • Methods of Application: Various 2-aminothiazole-based derivatives, including N-Boc-2-Amino-5-bromothiazole, have been broadly used to remedy different kinds of diseases with high therapeutic influence .
  • Results: Due to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists .

Application 3: Antifungal Agent

  • Summary of Application: 2-Aminothiazoles are used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antifungal agents .
  • Methods of Application: The compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antifungal potential was performed .
  • Results: Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm. Candida albicans (ATCC 60387) showed maximum sensitivity to compound 2a with a zone of inhibition 20.0 mm. Its antifungal activity is more in comparison to reference drug nystatin with exhibited the zone of inhibition of 19.3 mm .

Application 4: Anti-inflammatory Agent

  • Summary of Application: The 2-aminothiazole scaffold is one of the characteristic structures in drug development. This essential revelation has several biological activities, allowing it to act as an anti-inflammatory agent, among other things .
  • Methods of Application: Various 2-aminothiazole-based derivatives, including N-Boc-2-Amino-5-bromothiazole, have been broadly used to remedy different kinds of diseases with high therapeutic influence .
  • Results: Owing to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists .

Application 5: Antioxidant Agent

  • Summary of Application: The 2-aminothiazole scaffold is one of the characteristic structures in drug development. This essential revelation has several biological activities, allowing it to act as an antioxidant agent, among other things .
  • Methods of Application: Various 2-aminothiazole-based derivatives, including N-Boc-2-Amino-5-bromothiazole, have been broadly used to remedy different kinds of diseases with high therapeutic influence .
  • Results: Owing to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists .

Application 6: Suzuki Reaction

  • Summary of Application: The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction .
  • Methods of Application: The Suzuki reaction is a type of cross-coupling reaction, involving the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex .
  • Results: The Suzuki reaction is widely used in the synthesis of various organic compounds .

Safety And Hazards

“N-Boc-2-Amino-5-bromothiazole” is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBKBVFFZYCBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961004
Record name tert-Butyl hydrogen (5-bromo-1,3-thiazol-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-Amino-5-bromothiazole

CAS RN

405939-39-1
Record name tert-Butyl hydrogen (5-bromo-1,3-thiazol-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tert-butyl 1,3-thiazol-2-ylcarbamate (90 g, 449.8 mmol, 1 eq.) is taken in THF (1.4 L) to which is added N-bromosuccinimide (88.06 g, 494.8 mmol, 1.1 eq.) portion wise. The reaction mixture is then stirred at RT overnight. The reaction mass is concentrated to remove THF. The crude is purified by column chromatography to get the titled produce. 1H NMR (DMSO-d6, 400 MHz): δ 11.73 (bs, 1H), 7.42 (s, 1H), 1.46 (s, 9H).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
88.06 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Zhu, H Chen, XE Guo, XL Qiu, CM Hu… - European journal of …, 2015 - Elsevier
… Chiral thiazolylamine derivative IBR119 was synthesized starting from N-Boc-2-amino-5-bromothiazole 17 and chiral benzylidene sulfinamide 2 (Scheme 4). Addition proceeded well by …
Number of citations: 46 www.sciencedirect.com
K Lee, SY Hwang, CW Park - Bioorganic & medicinal chemistry letters, 1999 - Elsevier
A series of novel arylsulfonylpropargylglycinamide derivatives was investigated as thrombin inhibitors in which the SAR was focused on substituents at the acetylenic terminus. Several …
Number of citations: 18 www.sciencedirect.com

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